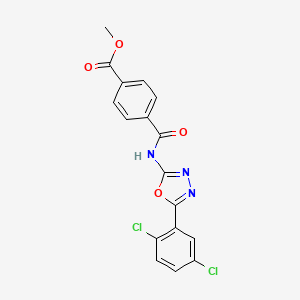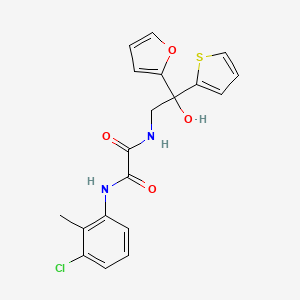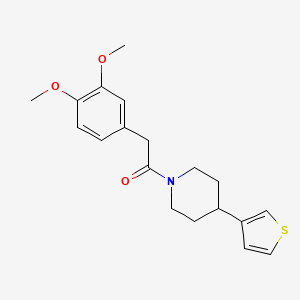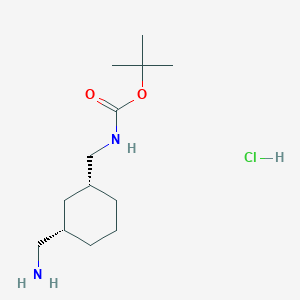
N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-ethoxybenzenesulfonamide, also known as a selective COX-2 inhibitor, is a chemical compound that has been widely studied for its potential use in the treatment of inflammatory diseases.
Scientific Research Applications
Synthesis and Anticancer Applications
Sulfonamide derivatives, including compounds similar to N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-ethoxybenzenesulfonamide, have been synthesized and evaluated for their anticancer activities. Studies have shown that these compounds can significantly reduce cell proliferation in various cancer cell lines by inducing the mRNA expression of pro-apoptotic genes. This suggests their potential application in developing new anticancer therapies (Cumaoğlu et al., 2015).
Material Functionalization
In the realm of materials science, sulfonamide derivatives have been utilized to functionalize polymeric materials. For example, Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) has been synthesized, demonstrating high solubility in common organic solvents and potential for various industrial applications due to its hydrophobic nature and thermal stability (Hori et al., 2011).
Antitumor Mechanism Elucidation
Research on sulfonamide-focused libraries has provided insights into the mechanisms through which these compounds exhibit antitumor activity. Notably, compounds have been identified that act as potent cell cycle inhibitors, advancing to clinical trials due to their promising preliminary activities. This highlights the therapeutic potential of sulfonamide derivatives in oncology (Owa et al., 2002).
Environmental Applications
In environmental studies, sulfonamide derivatives like chlorsulfuron have been investigated for their mobility in agricultural soils, emphasizing the importance of understanding the environmental impact and behavior of such chemicals. This is crucial for predicting their mobility and potential ecological effects (Veeh et al., 1994).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO6S2/c1-2-27-16-7-11-18(12-8-16)30(25,26)22-14-20(19-4-3-13-28-19)29(23,24)17-9-5-15(21)6-10-17/h3-13,20,22H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCBNSVKICXLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide](/img/structure/B2978831.png)

![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2978833.png)
![N-[Cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide](/img/structure/B2978834.png)
![1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2978835.png)
![6-Benzyl-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-(3-Chlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2978838.png)

![2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2978842.png)

amine](/img/structure/B2978846.png)

![N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]phenyl]acetamide](/img/structure/B2978853.png)
![3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2978854.png)